N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(15-11-21-13(2)19-15)18-14-6-9-20(10-7-14)16-5-3-4-8-17-16/h3-5,8,11-12,14,18H,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNTUMGROERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, a compound with the molecular formula C16H22N4S, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 302.4 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 1156781-45-1 |
The compound exhibits multiple biological activities primarily attributed to its structural components:
- Antioxidant Activity : The thiazole moiety enhances the compound's ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage. Studies indicate that modifications to the thiazole structure can significantly improve antioxidant properties, as demonstrated in various assays measuring lipid peroxidation .
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. In vitro evaluations have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through caspase-dependent pathways. For instance, derivatives of thiazolidinones related to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines, with IC50 values indicating potent activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant and Cytotoxic Effects
A study evaluated the antioxidant capacity of various thiazolidinone derivatives and found that certain modifications led to enhanced activity against oxidative stress markers. Specifically, compounds with para-hydroxy substitutions exhibited IC50 values as low as 3.2 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC range between 3.12 and 12.5 µg/mL, indicating effective antibacterial properties that warrant further investigation for therapeutic applications .
Study 3: Structure-Aactivity Relationship (SAR)
A comprehensive SAR analysis revealed that variations in substituents at critical positions on the piperidine and thiazole rings significantly influenced both potency and selectivity against target pathogens. This finding underscores the necessity for continued exploration of structural modifications to optimize therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to modulate various biological pathways. Its structure suggests that it may interact with specific protein targets involved in cell signaling and proliferation.
Key Applications:
- Inhibitors of Protein Kinases: Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial in regulating the cell cycle. This inhibition is particularly relevant for developing treatments for proliferative diseases, including cancers .
- Anticancer Properties: Studies have shown that compounds similar to N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine can induce apoptosis in cancer cell lines such as MV4-11. The efficacy of these compounds in reducing cell viability at various concentrations underscores their potential as anticancer agents .
Neuropharmacology
Beyond oncology, this compound has implications in neuropharmacology, particularly concerning its effects on neurotransmitter systems.
Key Applications:
- Cognitive Enhancers: Preliminary studies suggest that the compound may enhance cognitive functions through modulation of cholinergic and dopaminergic pathways. Its structural components are conducive to binding with receptors involved in learning and memory processes .
Antimicrobial Activity
The thiazole moiety within the compound contributes to its antimicrobial properties. Research indicates that compounds containing thiazole rings often exhibit antibacterial and antifungal activities.
Key Applications:
- Broad-Spectrum Antimicrobial Agents: The compound has been evaluated for its ability to inhibit various bacterial strains, showing promise as a broad-spectrum antimicrobial agent .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-amine Derivatives
1-(Pyridin-2-yl)piperidin-4-amine (CAS 144465-94-1)
- Structure : Lacks the thiazole-ethyl substituent, retaining only the pyridin-2-yl and piperidin-4-amine groups.
- Properties : Reduced molecular weight (MW: ~207.27 vs. target compound’s ~304.43) likely improves solubility but diminishes lipophilicity.
- Applications : Used as a building block in orexin receptor antagonist synthesis (e.g., GSK1059865) .
N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine
- Structure : Replaces the pyridin-2-yl group with benzyl and positions the thiazole at the 2-amine.
- Thiazole positioning alters binding dynamics compared to the target compound’s ethyl-linked thiazole .
Orexin Receptor Antagonists
GSK1059865 (OX1R Selective Antagonist)
- Structure : Contains a 5-bromo-pyridin-2-yl group and a 3-fluoro-2-methoxybenzoyl substituent on the piperidine ring.
- Activity : Selective for OX1R (IC₅₀: 8 nM) with efficacy in reducing binge eating in preclinical models .
- Comparison : The target compound’s thiazole group may confer distinct receptor interaction profiles, though its selectivity remains uncharacterized.
SB-649868 (Dual OX1/OX2R Antagonist)
- Structure : Features a fluorophenyl-thiazole carbonyl group and benzofuran moiety.
- Activity : Dual antagonism (OX1R IC₅₀: 0.3 nM; OX2R IC₅₀: 0.5 nM) with demonstrated clinical trials for insomnia .
- Comparison : The target compound’s simpler structure lacks the benzofuran and fluorophenyl groups, likely reducing potency but improving synthetic accessibility.
Thiazole-Containing Analogs
N-(1-(3,5-Difluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (Compound 776890)
- Structure : Integrates a pyridazine core with thiazole-like imidazole and difluorophenyl groups.
- Applications : Investigated as a γ-secretase modulator for Alzheimer’s disease, highlighting thiazole’s role in amyloid pathology .
- Comparison : The target compound’s thiazole-ethyl linker may offer metabolic stability advantages over imidazole derivatives.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Key Research Findings and Discontinuation Insights
- Synthetic Challenges : The target compound’s discontinued status (CymitQuimica) may reflect difficulties in large-scale synthesis or purification, as seen in analogous piperidine-thiazole derivatives requiring multi-step coupling .
- However, lack of a fluorophenyl or benzofuran group (cf. SB-649868) may limit potency .
- Metabolic Stability : The ethyl-thiazole linker could mitigate rapid hepatic clearance compared to ester/carbonyl-containing analogs (e.g., SB-649868) .
Q & A
Basic: What are the key synthetic strategies for constructing the piperidin-4-amine core in this compound?
Answer:
The piperidin-4-amine core is typically synthesized via reductive amination or nucleophilic substitution . For example:
- Reductive amination : Reacting a piperidin-4-one precursor with an amine (e.g., pyridin-2-ylamine) using reducing agents like NaBH(OAc)₃ and Ti(OiPr)₄ in anhydrous THF. This method ensures stereochemical control and moderate yields .
- Nucleophilic coupling : Substituting a leaving group (e.g., iodine) on the piperidine ring with a pyridinyl moiety under Buchwald-Hartwig conditions, using palladium catalysts and cesium carbonate as a base .
Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product .
Basic: Which spectroscopic techniques confirm the structural identity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Pyridin-2-yl protons: δ 8.5–8.8 ppm (aromatic protons adjacent to nitrogen).
- Thiazole protons: δ 6.8–7.2 ppm (C-H in the thiazole ring).
- Piperidine protons: δ 2.5–3.5 ppm (N-CH₂ and axial/equatorial Hs) .
- HRMS (ESI) : Validates the molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Confirms secondary amine (N-H stretch at ~3298 cm⁻¹) and thiazole C-S/C=N vibrations (650–750 cm⁻¹) .
Advanced: How can reaction yields be improved when introducing the 2-methylthiazole substituent?
Answer:
The 2-methylthiazole group is often introduced via copper-catalyzed cross-coupling (e.g., Ullmann-type reactions):
- Optimized conditions : Use CuBr (10 mol%) in DMSO at 35°C with cesium carbonate as a base. Extending reaction time to 48 hours improves conversion but risks side reactions (e.g., over-alkylation).
- Side reaction mitigation : Monitor reaction progress via TLC and quench promptly. Post-reaction, acidic washes (HCl) remove unreacted amines, and gradient chromatography isolates the target compound .
Advanced: How do structural modifications on the pyridin-2-yl group influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., fluorine at C-6 of pyridine) enhance binding to enzymes like phosphodiesterase 4 (PDE4) by increasing electronegativity.
- Steric effects : Bulky substituents (e.g., 4-methoxy) reduce activity by hindering access to hydrophobic pockets.
- Validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with PDE4’s catalytic domain. Compare binding energies (ΔG) of analogs to prioritize synthesis .
Advanced: What preclinical models assess emetogenicity risks for CNS-targeting analogs?
Answer:
- Pica feeding in rats : Measure kaolin consumption (a surrogate for nausea) after dosing. For example, rolipram (a PDE4 inhibitor) induces pica at D₅₀ = 0.495 mg/kg, while optimized analogs like EPPA-1 show reduced emetogenicity (D₅₀ = 24.3 mg/kg) .
- α₂-Adrenoceptor anesthesia reversal in mice : Emetic compounds shorten xylazine/ketamine-induced anesthesia time. Correlate results with pica data for cross-validation .
Basic: What purification methods resolve impurities in the final product?
Answer:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate polar byproducts.
- Acid-base extraction : Dissolve crude product in dichloromethane, wash with dilute HCl to remove unreacted amines, and neutralize with NaHCO₃ .
Advanced: How can contradictory SAR data for thiazole-modified analogs be resolved?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., LPS-induced TNF-α suppression in PBMCs).
- Proteolysis-targeting chimera (PROTAC) assays : Determine if off-target degradation (e.g., via E3 ligase recruitment) explains discrepancies .
- Crystallography : Resolve co-crystal structures to identify unanticipated binding modes .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Solution stability : Use anhydrous DMSO for short-term storage (≤1 week) and avoid aqueous buffers with pH >8 to prevent amine oxidation .
Advanced: Which computational tools predict metabolic liabilities of this compound?
Answer:
- CYP450 metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., thiazole S-oxidation).
- In silico toxicity : Employ ADMET Predictor to assess hepatotoxicity (e.g., elevated ALT) and mutagenicity (Ames test profiles) .
Advanced: How is enantiomeric purity validated for chiral analogs?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with reference standards to confirm absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
